ethyl (2R)-2-(benzylamino)propanoate
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Overview
Description
Ethyl (2R)-2-(benzylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a (2R)-2-(benzylamino)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(benzylamino)propanoate typically involves the esterification of (2R)-2-(benzylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of immobilized catalysts can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(benzylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: (2R)-2-(benzylamino)propanoic acid.
Reduction: (2R)-2-(benzylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(benzylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(benzylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-(benzylamino)propanoic acid, which can then interact with enzymes or receptors in biological systems. The benzylamino group may also play a role in binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-2-(benzylamino)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl (2R)-2-(benzylamino)propanoate: A similar ester with a methyl group instead of an ethyl group.
Ethyl (2R)-2-(phenylamino)propanoate: A compound with a phenylamino group instead of a benzylamino group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an ester and a benzylamino group. This combination of functional groups and stereochemistry makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl (2R)-2-(benzylamino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1 |
InChI Key |
QDBFFNIUCGDMQN-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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